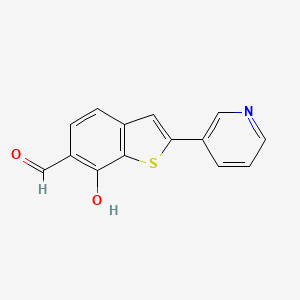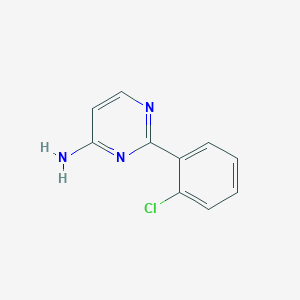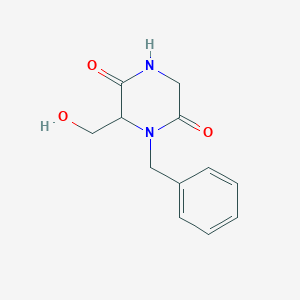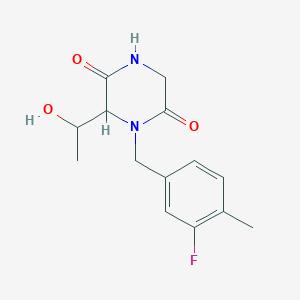
7-Hydroxy-2-(3-pyridinyl)-1-benzothiophene-6-carbaldehyde
Descripción general
Descripción
7-Hydroxy-2-(3-pyridinyl)-1-benzothiophene-6-carbaldehyde (7-OH-2-PBT-6-C) is a compound with a wide range of applications in scientific research. It is a synthetic compound with a molecular weight of 220.3 g/mol and a molecular formula of C14H10N2O2S. It is a pale yellow crystalline solid with a melting point of 153-155°C. 7-OH-2-PBT-6-C has been used in a variety of scientific studies, including the synthesis of other compounds, the study of biochemical and physiological effects, and the development of new drugs.
Aplicaciones Científicas De Investigación
7-OH-2-PBT-6-C has been used in a variety of scientific research applications. It has been used in the synthesis of other compounds, such as 7-chloro-2-(3-pyridinyl)-1-benzothiophene-6-carbaldehyde and 7-bromo-2-(3-pyridinyl)-1-benzothiophene-6-carbaldehyde. It has also been used in the study of the biochemical and physiological effects of various drugs, as well as in the development of new drugs.
Mecanismo De Acción
The mechanism of action of 7-OH-2-PBT-6-C is not fully understood. However, it is believed that the compound acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of drugs in the body. This inhibition can lead to increased levels of certain drugs in the body, which can lead to increased efficacy and/or toxicity.
Biochemical and Physiological Effects
7-OH-2-PBT-6-C has been shown to have a variety of biochemical and physiological effects. In animal studies, the compound has been shown to reduce the levels of certain hormones, such as testosterone, and to inhibit the activity of certain enzymes, such as cytochrome P450. It has also been shown to increase the activity of certain neurotransmitters, such as serotonin and dopamine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 7-OH-2-PBT-6-C in laboratory experiments has several advantages. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is a stable compound, making it suitable for long-term storage. However, the compound can be toxic at high concentrations, and it can interact with other compounds, making it difficult to control in experiments.
Direcciones Futuras
There are a variety of potential future directions for the use of 7-OH-2-PBT-6-C. One potential direction is the use of the compound to develop new drugs or to enhance the efficacy of existing drugs. Additionally, the compound could be used to study the biochemical and physiological effects of various drugs, and to develop new methods of drug delivery. Finally, the compound could be used to develop new methods for synthesizing other compounds, or to study the mechanisms of action of existing compounds.
Propiedades
IUPAC Name |
7-hydroxy-2-pyridin-3-yl-1-benzothiophene-6-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-8-11-4-3-9-6-12(18-14(9)13(11)17)10-2-1-5-15-7-10/h1-8,17H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFRMETVUMKROKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC3=C(S2)C(=C(C=C3)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-(2,5-Difluorobenzyl)-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-c]pyridin-4-one](/img/structure/B1468179.png)
![1-[4-(Methylsulfonyl)-3-nitrophenyl]pyrrolidine](/img/structure/B1468181.png)
![tert-Butyl 4-(4-bromophenyl)-4-[(E)-3-(dimethylamino)-2-propenoyl]-1-piperidinecarboxylate](/img/structure/B1468183.png)
![benzyl 2-(trifluoromethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B1468187.png)

![Benzyl 2-isopropyl-1,3-dioxohexahydroimidazo[1,5-a]pyrazine-7(1H)-carboxylate](/img/structure/B1468189.png)

